molecular formula C19H14BrFN2O2 B2386109 N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946331-57-3

N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2386109
CAS RN: 946331-57-3
M. Wt: 401.235
InChI Key: KMCHAEYXCLFUGG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a novel compound with potential applications in scientific research. It belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Kinase Inhibition

Research indicates that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the compound , have been identified as potent and selective Met kinase inhibitors. Such compounds have shown promising results in tumor stasis in animal models, leading to their advancement into clinical trials (Schroeder et al., 2009).

Antimicrobial Activity

Bromo-benzothiophene carboxamide derivatives, which bear structural similarities to the compound, have been identified as potent inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase. These compounds have shown significant inhibition of Plasmodium falciparum, holding promise for the development of potent antimalarials (Banerjee et al., 2011).

Polymer Synthesis

Research in polymer chemistry has utilized similar dihydropyridine derivatives in the synthesis of new aromatic polyamides. These polyamides, characterized by high solubility and thermal stability, have potential applications in various industrial fields (Hsiao, Yang, & Lin, 1999).

Antipathogenic Properties

Thiourea derivatives, structurally related to the compound, have shown significant anti-pathogenic activity, particularly against strains known for their biofilm growth capabilities. This suggests potential for the development of new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Receptor Studies

In neuroscience research, compounds structurally similar to N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been used to study receptor mechanisms, particularly in the context of compulsive food consumption and binge eating behaviors (Piccoli et al., 2012).

properties

IUPAC Name

N-(3-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O2/c20-14-6-3-7-15(11-14)22-18(24)16-8-4-10-23(19(16)25)12-13-5-1-2-9-17(13)21/h1-11H,12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCHAEYXCLFUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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